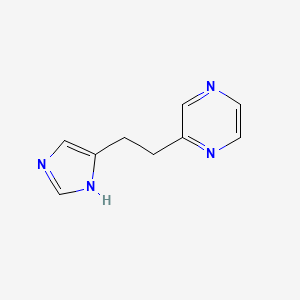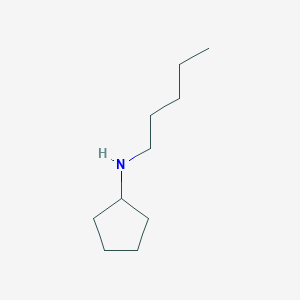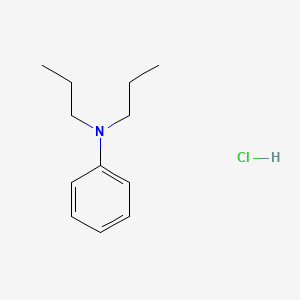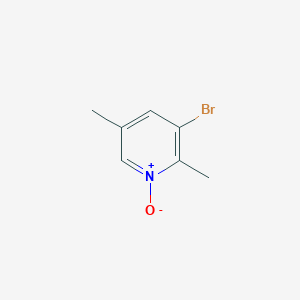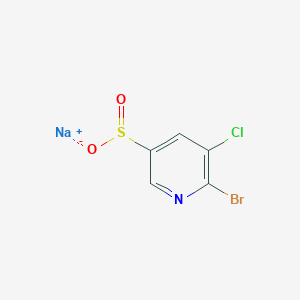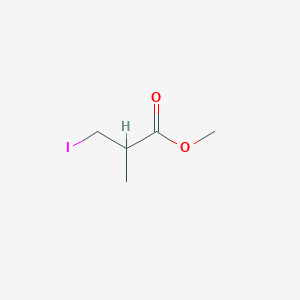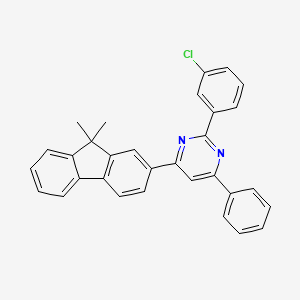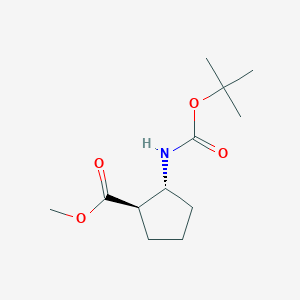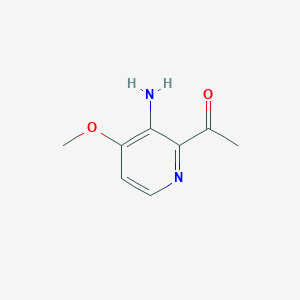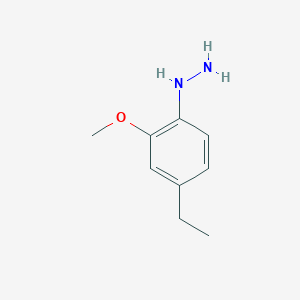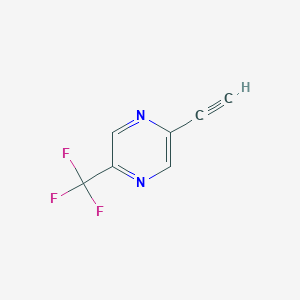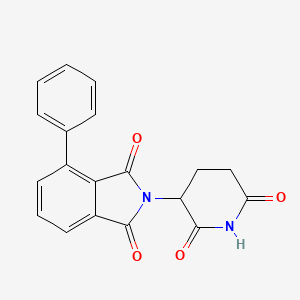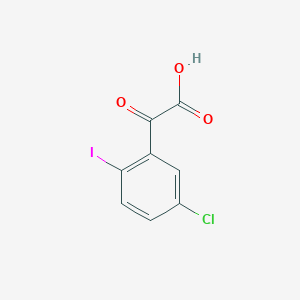
2-(5-Chloro-2-iodophenyl)-2-oxoaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an oxoacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 5-chloro-2-iodophenylmethanol, followed by oxidation to introduce the oxoacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the oxoacetic acid group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the oxoacetic acid group.
5-Chloro-2-iodophenylmethanol: Similar but contains a hydroxyl group instead of the oxoacetic acid group
Uniqueness
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is unique due to the combination of halogen atoms and the oxoacetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4ClIO3 |
|---|---|
Peso molecular |
310.47 g/mol |
Nombre IUPAC |
2-(5-chloro-2-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4ClIO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) |
Clave InChI |
LRKCESUXKUFQSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



